molecular formula C18H17NO5 B12313287 Fmoc-Ser-OH-d3

Fmoc-Ser-OH-d3

Cat. No.: B12313287
M. Wt: 330.3 g/mol
InChI Key: JZTKZVJMSCONAK-BUYVNXHGSA-N
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Description

L-Serine-2,3,3-d3-N-FMOC is a non-essential amino acid chemically modified with both deuterium stable isotopes and a fluorenylmethyloxycarbonyl (FMOC) protecting group on the alpha-amino nitrogen. This dual-function reagent is critically valuable in biomedical research. The deuterium atoms at the 2,3,3 positions provide a distinct mass tag, making this compound an essential internal standard for the highly sensitive and accurate quantification of L-serine levels in biological matrices using mass spectrometry-based metabolomics. Furthermore, the incorporation of stable isotopes is vital for probing protein structure, dynamics, and binding interactions in NMR spectroscopy. Simultaneously, the FMOC protecting group makes this derivative a key building block in solid-phase peptide synthesis (SPPS), enabling the efficient and automated production of peptides and deuterated peptides. The presence of the FMOC group allows for chemoselective deprotection under mild basic conditions, which is fully compatible with other common protecting groups used in peptide chemistry. This compound is derived from L-Serine, a key amino acid involved in fundamental metabolic pathways including glycine and phospholipid biosynthesis. L-Serine-2,3,3-d3-N-FMOC is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

330.3 g/mol

IUPAC Name

(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i9D2,16D

InChI Key

JZTKZVJMSCONAK-BUYVNXHGSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Routes

Stepwise Deuteration and FMOC Protection

The canonical synthetic pathway involves two sequential steps: (1) selective deuteration of L-serine and (2) FMOC protection of the amino group.

Deuteration via Acid-Catalyzed Exchange
L-serine undergoes deuterium exchange at the β-carbon (C3) and adjacent α-carbon (C2) using deuterated reagents. A representative protocol involves:

  • Reagents : D₂O, DCl, or deuterated acetic acid under reflux.
  • Conditions : 80–100°C for 24–48 hours, achieving >98% isotopic incorporation at C2,3,3.
  • Mechanism : Acid-catalyzed keto-enol tautomerism enables H/D exchange at acidic α- and β-positions.

FMOC Protection
Deuterated L-serine is reacted with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) under basic conditions:

  • Base : Sodium carbonate (Na₂CO₃) or triethylamine (TEA) in 1,4-dioxane/water.
  • Stoichiometry : 1.2 equiv FMOC-Cl per amino group, yielding 85–90% protected product.
  • Workup : Ethyl acetate extraction followed by MgSO₄ drying and solvent evaporation.
Table 1: Key Parameters for Stepwise Synthesis
Parameter Optimal Value Impact on Yield/Purity
Deuteration Temperature 90°C Higher temps accelerate exchange but risk racemization
FMOC-Cl Equivalents 1.2 Excess reagent reduces di-FMOC byproducts
Reaction pH 8.5–9.0 Ensures amino group deprotonation for nucleophilic attack

One-Pot Deuteration-Protection Strategies

Recent advances enable concurrent deuteration and FMOC protection, minimizing intermediate isolation:

  • Solvent System : D₂O/1,4-dioxane (1:1 v/v) with catalytic DCl.
  • FMOC-Cl Addition : Introduced after 12 hours of deuteration, allowing continuous H/D exchange during protection.
  • Yield : 78–82%, with 97–99% isotopic purity.

Advantages :

  • Reduced processing time by 30% compared to stepwise methods.
  • Lower risk of racemization due to minimized handling.

Biocatalytic Deuteration Approaches

Enzymatic α-Deuteration Using SxtA AONS

The saxitoxin biosynthesis enzyme SxtA AONS from Microseira wollei catalyzes site-specific α-deuteration of L-serine methyl ester in D₂O:

  • Substrate : L-serine methyl ester (20 mM).
  • Conditions : 25°C, pH 7.4, 12-hour incubation.
  • Outcome : >95% deuterium incorporation at C2; FMOC protection performed post-deuteration.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance reproducibility and yield:

  • Deuteration Unit : Packed-bed reactor with solid acid catalysts (e.g., sulfonated polystyrene resins) at 95°C.
  • FMOC Protection Unit : Teflon-coated microreactors with in-line pH monitoring to maintain optimal basicity.
  • Throughput : 50–100 kg/month with >99.5% chemical purity.

Purification Protocols

  • Crystallization : Ethanol/water (3:1 v/v) at −20°C yields 92–95% pure product.
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) removes residual FMOC-Cl and diastereomers.
Table 3: Industrial Production Parameters
Stage Equipment Key Metrics
Deuteration Packed-bed reactor 98% D incorporation
FMOC Protection Microreactor array 88% yield, 0.5% byproducts
Purification Crystallization tank 95% purity post-crystallization

Optimization Strategies

Protecting Group Compatibility

  • Side-Chain Protection : O-TBDMS (tert-butyldimethylsilyl) groups prevent hydroxyl group oxidation during deuteration.
    • Deprotection : TFA/Et₃SiH (95:5 v/v) removes TBDMS without affecting FMOC.

Solvent Engineering

  • Deuterium Retention : Anhydrous DMF reduces H/D back-exchange during FMOC protection compared to dioxane/water.
  • Cost-Benefit : DMF increases material costs by 15% but improves isotopic purity by 2–3%.

Analytical Validation

Isotopic Purity Assessment

  • GC-MS : Quantifies deuterium content via molecular ion clusters (m/z 108.11 for C₃H₄D₃NO₃).
  • ¹H NMR : Absence of signals at δ 3.8–4.1 ppm confirms complete C2,3,3 deuteration.

Chiral Integrity Verification

  • Chiral SFC : Supercritical fluid chromatography (AD-H column) confirms >99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: L-Serine-2,3,3-d3-N-FMOC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Research

Nuclear Magnetic Resonance (NMR) Studies
L-Serine-2,3,3-d3-N-FMOC is frequently utilized in NMR spectroscopy to investigate the structure and dynamics of biological macromolecules. The incorporation of deuterium allows for enhanced resolution and sensitivity in NMR studies, enabling researchers to probe interactions at the molecular level. This application is crucial for understanding protein folding, ligand binding, and conformational changes within biomolecules .

Metabolomics
In metabolomics, L-Serine-2,3,3-d3-N-FMOC serves as a tracer to study metabolic pathways. By tracking the incorporation of deuterated serine into various metabolites, researchers can gain insights into metabolic fluxes and the role of serine in cellular metabolism. This application is particularly relevant in cancer research, where altered serine metabolism is often observed .

Clinical Applications

Neurological Disorders
Recent clinical studies have investigated the efficacy of L-Serine supplementation in patients with GRIN2B-related neurological disorders. These studies employ n-of-1 trial designs to assess individual responses to L-Serine treatment. Preliminary results indicate improvements in cognitive function and motor skills among patients with mutations affecting N-methyl-D-aspartate receptors . The potential of L-Serine as a disease-modifying treatment for neurodevelopmental disorders highlights its therapeutic promise.

Personalized Medicine
The innovative use of L-Serine in personalized medicine approaches allows for tailored treatments based on genetic profiles. The ongoing trials aim to establish standardized protocols for administering L-Serine to patients with specific genetic mutations, thereby enhancing treatment effectiveness and patient outcomes .

Pharmaceutical Development

Drug Formulation
L-Serine-2,3,3-d3-N-FMOC is also explored in pharmaceutical formulations aimed at modulating NMDA receptor activity. By regulating D-serine levels through targeted drug delivery systems that include L-Serine derivatives, researchers aim to develop therapies for conditions like schizophrenia and cognitive impairments associated with neurodegenerative diseases .

Research Methodologies

Case Studies and Trials
Several case studies have documented the effects of L-Serine supplementation on various neurological conditions. For instance, a series of trials demonstrated significant behavioral improvements in pediatric patients with GRIN2B-related encephalopathy following L-Serine administration. These findings suggest that L-Serine may play a critical role in managing symptoms associated with specific genetic disorders .

Summary Table of Applications

Application Area Details
Biochemical Research Used in NMR studies for structural analysis; tracer for metabolomics research
Clinical Applications Investigated for efficacy in treating GRIN2B-related disorders; potential disease modifier
Pharmaceutical Development Explored as part of drug formulations targeting NMDA receptor modulation
Research Methodologies Documented case studies showing improvements in cognitive and motor functions

Mechanism of Action

L-Serine-2,3,3-d3-N-FMOC exerts its effects primarily through its role as a labeled amino acid. The deuterium atoms provide a unique signature that can be detected using NMR or mass spectrometry. This allows researchers to track the compound’s incorporation into proteins and other biomolecules. The FMOC group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Isotopic Variations

The table below summarizes critical differences between L-Serine-2,3,3-d3-N-FMOC and its analogs:

Compound Name Molecular Formula Isotopic Labeling Protecting Group CAS Number Price (100 mg) Key Applications
L-Serine-2,3,3-d3-N-FMOC C₁₈H₁₄D₃NO₅ 2,3,3-d3 (98 atom% D) FMOC 1380308-48-4 JPY 48,400 Peptide synthesis, MS/NMR
L-Serine-2,3,3-d3 C₃H₄D₃NO₃ 2,3,3-d3 (98 atom% D) None 105591-10-4 JPY 30,800 Metabolic studies, quantitation
L-Serine-2,3,3-d3-N-t-BOC C₈H₁₂D₃NO₅ 2,3,3-d3 (98 atom% D) t-BOC N/A JPY 52,800 Stable isotope internal standard
L-Serine-d7 C₃D₇HNO₃ d7 (98 atom% D) None 935275-35-7 JPY 39,600 High-resolution MS analysis
L-Serine-15N-N-FMOC C₁₈H₁₇N¹⁵O₅ 15N (99 atom%) FMOC N/A N/A NMR-based structural studies
L-Serine (2,3,3-D₃; ¹⁵N) C₃H₄D₃N¹⁵O₃ 2,3,3-d3 + ¹⁵N (98% D, 98% ¹⁵N) None N/A N/A Dual-isotope NMR/MS workflows

Data compiled from .

Key Differences:

Protecting Groups :

  • FMOC : Used in solid-phase peptide synthesis (SPPS) for temporary amine protection, removable under mild basic conditions .
  • t-BOC : Requires stronger acidic conditions for cleavage, limiting compatibility with acid-sensitive substrates .
  • Unprotected analogs (e.g., L-Serine-2,3,3-d3) are ideal for metabolic flux analysis but lack stability in peptide synthesis .

Isotopic Labeling :

  • Deuterium (D) : Enhances MS signal resolution via mass shift. L-Serine-d7 provides greater mass differentiation than d3 analogs .
  • ¹⁵N : Used in NMR for observing nitrogen-containing functional groups. Dual-labeled compounds (e.g., 2,3,3-d3 + ¹⁵N) enable multi-dimensional NMR studies .

Price Variability :

  • L-Serine-2,3,3-d3-N-FMOC is priced higher (JPY 48,400) than its unprotected counterpart (JPY 30,800) due to the added FMOC group and synthesis complexity .
  • The t-BOC derivative (JPY 52,800) is costlier than FMOC-labeled analogs, reflecting niche demand and synthesis challenges .

Functional and Application-Based Comparisons

B. Quantitative MS Analysis :
  • L-Serine-d7 : Offers a +7 Da mass shift, improving signal differentiation in complex matrices compared to d3 analogs .
  • L-Serine-2,3,3-d3 : Used as an internal standard in neurotransmitter studies (e.g., D-serine quantification in cerebrospinal fluid) .
C. NMR Spectroscopy :
  • L-Serine-15N-N-FMOC : Enables ¹⁵N-¹H correlation experiments for structural elucidation .
  • Dual-labeled (d3 + ¹⁵N) serine : Provides overlapping isotopic information for advanced metabolic tracking .

Biological Activity

L-Serine-2,3,3-d3-N-FMOC is a deuterated form of the amino acid L-serine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its metabolic roles, therapeutic implications, and relevant case studies.

Overview of L-Serine

L-serine is a non-essential amino acid that is vital for protein synthesis and various metabolic pathways. It acts as a precursor for several biomolecules, including phospholipids and sphingolipids, which are essential components of cell membranes. L-serine also participates in the synthesis of glycine and is involved in one-carbon metabolism, which is critical for nucleotide synthesis and methylation reactions .

Metabolic Role

L-serine is synthesized from 3-phosphoglycerate (3-PG) through a series of enzymatic reactions:

  • Oxidation : 3-PG is oxidized to 3-phosphohydroxypyruvate by 3-PG dehydrogenase.
  • Transamination : The resulting compound undergoes transamination with glutamate to form 3-phosphoserine.
  • Hydrolysis : Finally, phosphoserine is hydrolyzed to produce L-serine .

This synthesis pathway is particularly active in the brain and kidneys, highlighting the significance of L-serine in neurological function.

Neuroprotective Effects

L-serine has been shown to have neuroprotective properties. In patients with serine synthesis disorders, oral L-serine treatment resulted in a significant reduction in seizures and improvement in spasticity. However, it did not substantially enhance neurocognitive development or head circumference . These findings suggest that while L-serine can mitigate some symptoms associated with neurological disorders, its effects may be limited regarding overall cognitive improvement.

Lipid Metabolism

Research indicates that L-serine is essential for maintaining lipid homeostasis. Deprivation of L-serine leads to the accumulation of cytotoxic 1-deoxysphingolipids (doxSLs) in cells. These doxSLs are associated with various cellular dysfunctions and may contribute to neurodegenerative diseases . Supplementing with L-serine can reverse these effects and restore normal lipid profiles, emphasizing its importance in cellular health.

Case Study 1: Serine Deficiency Disorder

In a reported case involving two patients with congenital microcephaly due to serine synthesis defects, treatment with L-serine led to significant clinical improvements. Patient 1 experienced reduced seizure frequency within one week of treatment, while Patient 2 showed improvement in spasticity. Despite these benefits, both patients did not show significant gains in neurocognitive development .

Case Study 2: Lipid Homeostasis Disruption

Another study demonstrated that mouse embryonic fibroblasts lacking D-3-phosphoglycerate dehydrogenase accumulated doxSLs when deprived of external L-serine. This accumulation was linked to increased formation of cytosolic lipid bodies containing these toxic lipids . The restoration of L-serine levels reversed this accumulation, indicating its critical role in lipid metabolism.

Research Findings Summary

Study Findings Implications
L-serine plays a key role in protein synthesis and neurotransmission.Essential for brain function and cellular metabolism.
Treatment with L-serine reduced seizures and improved spasticity in serine deficiency disorders.Potential therapeutic agent for neurological conditions.
Deprivation leads to cytotoxic lipid accumulation; supplementation restores homeostasis.Critical for maintaining cellular health and preventing toxicity.

Q & A

Q. How should researchers design a replication study to validate controversial findings about L-Serine-2,3,3-d3-N-FMOC’s metabolic half-life?

  • Answer :
  • Power Analysis : Calculate sample size using preliminary data (α=0.05, β=0.2).
  • Blinded Analysis : Mask analysts to experimental groups to reduce bias.
  • Multi-Lab Collaboration : Use standardized protocols to enhance generalizability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.